molecular formula C12H16O4 B8352334 Methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate

Methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate

Cat. No. B8352334
M. Wt: 224.25 g/mol
InChI Key: REULPACBWVAGJC-UHFFFAOYSA-N
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Patent
US08383619B2

Procedure details

10% Palladium on carbon (80 mg) was added to a suspension of methyl 4-benzyloxy-5-isopropyl-2-methoxybenzoate (624 mg, 1.99 mmol) in methanol (16 ml) and the mixture was stirred at room temperature under a hydrogen atmosphere for 3 hours. The mixture was filtered, the catalyst was rinsed with methanol (3×5 ml) and the combined filtrates were evaporated in vacuo to afford methyl 4-hydroxy-5-isopropyl-2-methoxybenzoate (432 mg, 97%) as an off-white solid. 1H NMR (DMSO-d6) 10.18 (1H, br s), 7.52 (1H, s), 6.52 (1H, s), 3.73 (3H, s), 3.71 (3H, s), 3.11 (1H, m), 1.14 (6H, d). MS: [M+Na]+ 247.
Name
methyl 4-benzyloxy-5-isopropyl-2-methoxybenzoate
Quantity
624 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18]([CH:19]([CH3:21])[CH3:20])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([O:22][CH3:23])[CH:10]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[C:18]([CH:19]([CH3:21])[CH3:20])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[C:11]([O:22][CH3:23])[CH:10]=1

Inputs

Step One
Name
methyl 4-benzyloxy-5-isopropyl-2-methoxybenzoate
Quantity
624 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OC)C=C1C(C)C)OC
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
16 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature under a hydrogen atmosphere for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the catalyst was rinsed with methanol (3×5 ml)
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC(=C(C(=O)OC)C=C1C(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 432 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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